molecular formula C8H11ClN2 B14843627 2-(Chloromethyl)-5-isopropylpyrazine

2-(Chloromethyl)-5-isopropylpyrazine

Cat. No.: B14843627
M. Wt: 170.64 g/mol
InChI Key: XBPJCKFSRFHKOU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-isopropylpyrazine is a heterocyclic organic compound that features a pyrazine ring substituted with a chloromethyl group at the second position and an isopropyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-isopropylpyrazine typically involves the chloromethylation of 5-isopropylpyrazine. One common method is the reaction of 5-isopropylpyrazine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making it more electrophilic and susceptible to nucleophilic attack by the pyrazine ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-isopropylpyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form pyrazine N-oxides.

    Reduction: Reduction reactions can modify the pyrazine ring or the substituents attached to it.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Products include substituted pyrazines with various functional groups.

    Oxidation: Products include pyrazine N-oxides and other oxidized derivatives.

    Reduction: Products include reduced pyrazine derivatives with modified substituents.

Scientific Research Applications

2-(Chloromethyl)-5-isopropylpyrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-isopropylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(Chloromethyl)-5-isopropylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and potential biological activities. Its combination of a chloromethyl group and an isopropyl group on the pyrazine ring differentiates it from other similar compounds and provides unique opportunities for chemical modifications and applications.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-(chloromethyl)-5-propan-2-ylpyrazine

InChI

InChI=1S/C8H11ClN2/c1-6(2)8-5-10-7(3-9)4-11-8/h4-6H,3H2,1-2H3

InChI Key

XBPJCKFSRFHKOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(N=C1)CCl

Origin of Product

United States

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